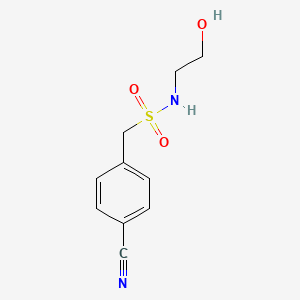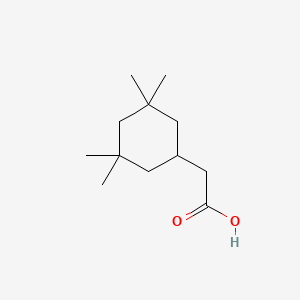
2-(3,3,5,5-Tetramethylcyclohexyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,3,5,5-Tetramethylcyclohexyl)acetic acid is an organic compound with the molecular formula C12H22O2 It is a derivative of cyclohexane, featuring a carboxylic acid functional group attached to a cyclohexyl ring substituted with four methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,3,5,5-Tetramethylcyclohexyl)acetic acid typically involves the alkylation of cyclohexanone followed by carboxylation. One common method includes the reaction of 3,3,5,5-tetramethylcyclohexanone with a suitable alkylating agent under basic conditions to form the corresponding alkylated product. This intermediate is then subjected to carboxylation using carbon dioxide in the presence of a strong base, such as sodium hydride, to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process more cost-effective and scalable.
Análisis De Reacciones Químicas
Types of Reactions
2-(3,3,5,5-Tetramethylcyclohexyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes under specific conditions.
Reduction: Reduction of the carboxylic acid group can yield alcohols or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
2-(3,3,5,5-Tetramethylcyclohexyl)acetic acid has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used to investigate biological pathways and enzyme interactions.
Industry: It may be utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 2-(3,3,5,5-Tetramethylcyclohexyl)acetic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The carboxylic acid group can form hydrogen bonds and ionic interactions with active sites, influencing the activity of enzymes and other proteins. These interactions can modulate biochemical pathways and cellular processes, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 3,3,5,5-Tetramethylcyclohexyl isopropylphosphonofluoridate
- 3,3,5,5-Tetramethylcyclohexyl ethylphosphonofluoridate
Uniqueness
2-(3,3,5,5-Tetramethylcyclohexyl)acetic acid is unique due to its specific structural features, such as the presence of four methyl groups on the cyclohexyl ring and the carboxylic acid functional group. These characteristics confer distinct chemical reactivity and biological activity, differentiating it from other similar compounds .
Propiedades
Fórmula molecular |
C12H22O2 |
|---|---|
Peso molecular |
198.30 g/mol |
Nombre IUPAC |
2-(3,3,5,5-tetramethylcyclohexyl)acetic acid |
InChI |
InChI=1S/C12H22O2/c1-11(2)6-9(5-10(13)14)7-12(3,4)8-11/h9H,5-8H2,1-4H3,(H,13,14) |
Clave InChI |
HXKVDMILJITBTJ-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(CC(C1)(C)C)CC(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


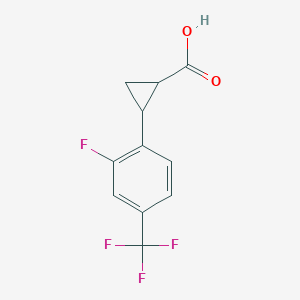
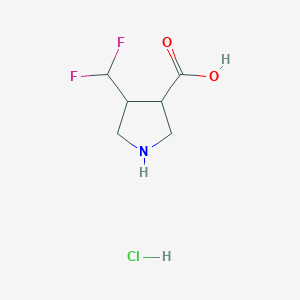
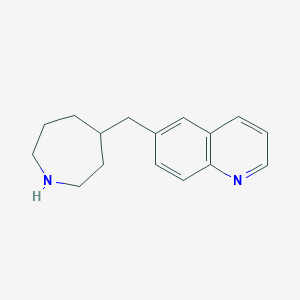
![rac-(3R,5S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-(trifluoromethyl)piperidine-3-carboxylic acid, cis](/img/structure/B12309822.png)

![rac-(3R,8aR)-N'-hydroxy-hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carboximidamide](/img/structure/B12309838.png)
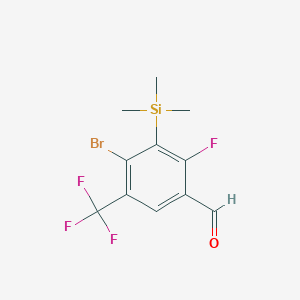
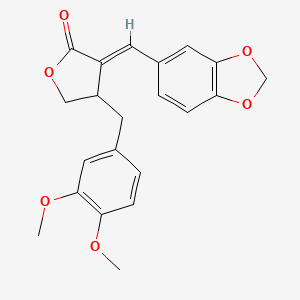



![[4-methyl-2-(pyridin-3-yl)-3,4-dihydro-2H-1-benzopyran-4-yl]methanol](/img/structure/B12309867.png)

